2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol
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Overview
Description
2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL is a complex organic compound that belongs to the class of methoxybenzenes and phenols This compound is characterized by its unique structure, which includes methoxy groups, a piperazine ring, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL typically involves multiple steps. One common method involves the reaction of 2,6-dibromo-4-methylphenol with sodium methoxide to form 2,6-dimethoxy-4-methylphenol . This intermediate is then further reacted with other reagents to introduce the piperazine and methylsulfanylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The methoxy and phenolic groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: A simpler analog with similar methoxy and phenolic groups.
4-Methyl-2,6-dimethoxyphenol: Another related compound with a similar structure but lacking the piperazine and methylsulfanylphenyl groups.
Uniqueness
2,6-DIMETHOXY-4-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the piperazine ring and methylsulfanylphenyl group distinguishes it from simpler analogs and enhances its potential for various scientific and industrial uses.
Properties
Molecular Formula |
C21H28N2O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C21H28N2O3S/c1-25-19-12-17(13-20(26-2)21(19)24)15-23-10-8-22(9-11-23)14-16-4-6-18(27-3)7-5-16/h4-7,12-13,24H,8-11,14-15H2,1-3H3 |
InChI Key |
LUQFUDBWSVZEBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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